molecular formula C10H11N3O2 B14027615 methyl 3-amino-1-methyl-1H-indazole-6-carboxylate

methyl 3-amino-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B14027615
M. Wt: 205.21 g/mol
InChI Key: USQNSNSIOQZBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-methyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-methyl-1H-indazole-6-carboxylate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-amino-1-methylindazole-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3,(H2,11,12)

InChI Key

USQNSNSIOQZBHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.